1-butyl-2-(4-morpholinylmethyl)-1H-benzimidazole
Overview
Description
1-Butyl-2-(4-morpholinylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMB or BU-002 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
BMB is a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. The 5-HT6 receptor is predominantly expressed in the brain and is involved in various physiological processes such as learning, memory, and appetite regulation. BMB binds to the 5-HT6 receptor and inhibits its activity, leading to a decrease in the release of certain neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory in rats and mice. BMB has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
BMB has several advantages for lab experiments. It is highly selective for the 5-HT6 receptor and does not bind to other serotonin receptors. This makes it a useful tool for studying the role of the 5-HT6 receptor in various physiological processes. BMB is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, BMB also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. BMB also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on BMB. One area of interest is the development of more potent and selective 5-HT6 receptor antagonists. Another area of interest is the investigation of the potential therapeutic use of BMB in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of BMB.
In conclusion, BMB is a chemical compound that has significant potential for scientific research in various fields. Its selective antagonist activity on the 5-HT6 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications of BMB in the treatment of neurodegenerative disorders and to develop more potent and selective 5-HT6 receptor antagonists.
Scientific Research Applications
BMB has found various applications in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. BMB has also been investigated for its potential use as a tool for studying the role of certain neurotransmitters in the brain.
Properties
IUPAC Name |
4-[(1-butylbenzimidazol-2-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-3-8-19-15-7-5-4-6-14(15)17-16(19)13-18-9-11-20-12-10-18/h4-7H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGJSKVRSKBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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